molecular formula C18H13BrN2O4 B5135499 4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid

4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid

カタログ番号 B5135499
分子量: 401.2 g/mol
InChIキー: NRNUJTXXYPHQIO-OQLLNIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid, commonly known as BBIMB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. BBIMB is a heterocyclic compound that contains an imidazolidinylidene ring, which is a unique structural feature that contributes to its pharmacological activity.

作用機序

The mechanism of action of BBIMB is not fully understood. However, it is believed that BBIMB exerts its pharmacological activity by interacting with specific molecular targets in the body. For example, BBIMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BBIMB has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of ergosterol, a component of the fungal cell membrane.
Biochemical and Physiological Effects:
BBIMB has been shown to have various biochemical and physiological effects. For example, BBIMB has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. BBIMB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins. Moreover, BBIMB has been shown to inhibit the activity of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory effects.

実験室実験の利点と制限

One of the advantages of BBIMB is its broad-spectrum activity against various diseases. BBIMB has been shown to have anticancer, antifungal, antibacterial, and anti-inflammatory effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of BBIMB is its low solubility in water, which can limit its bioavailability and efficacy. Moreover, the toxicity profile of BBIMB is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.

将来の方向性

There are several future directions for the research on BBIMB. One of the future directions is to investigate the molecular targets of BBIMB and its mechanism of action. Further studies are needed to determine the specific molecular pathways that are targeted by BBIMB and how it exerts its pharmacological activity. Another future direction is to optimize the synthesis method of BBIMB to improve its yield and purity. Moreover, further studies are needed to determine the toxicity profile of BBIMB and its safety and efficacy in vivo. Finally, the potential clinical applications of BBIMB need to be explored further, and clinical trials are needed to determine its efficacy in humans.

合成法

BBIMB can be synthesized by a multistep reaction, starting from 4-bromobenzaldehyde and ethyl acetoacetate. The intermediate product is then treated with ammonium acetate to form the imidazolidinylidene ring. The final step involves the reaction of the imidazolidinylidene intermediate with 4-carboxybenzyl chloride to form BBIMB. The synthesis method of BBIMB has been optimized to obtain high yields and purity.

科学的研究の応用

BBIMB has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antifungal, and antibacterial properties. BBIMB has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, BBIMB has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory diseases.

特性

IUPAC Name

4-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-14-7-3-12(4-8-14)10-21-16(22)15(20-18(21)25)9-11-1-5-13(6-2-11)17(23)24/h1-9H,10H2,(H,20,25)(H,23,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUJTXXYPHQIO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。